methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, where specific functional groups facilitate the creation of targeted molecular structures. For instance, the oxidation of the tert-butyl moiety forms significant metabolites, highlighting the intricate processes involved in synthesizing such compounds (Prakash et al., 2008). Moreover, the use of methyl (methylthio) methyl sulfoxide in reactions with benzaldehyde showcases a method for synthesizing esters starting from aromatic aldehydes (Ogura et al., 1979).
Molecular Structure Analysis
The molecular and solid-state structure of related compounds, as determined by X-ray diffraction and NMR techniques, reveals the importance of heteronuclear coupling constants in understanding the E/Z configuration of distal segments. Such structural analyses provide insights into the formation and stability of these compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Chemical reactions, such as the tert-butylation of phenol using sulfonic acid functional ionic liquid catalysts, highlight the reactivity and potential applications of similar compounds. These reactions can be optimized for higher conversion rates and selectivity, showcasing the compound's versatility in chemical synthesis (Elavarasan et al., 2011).
Physical Properties Analysis
The physical properties of similar compounds, such as their solubility, melting points, and boiling points, are crucial for understanding their behavior in different environments and applications. Research focusing on the polymerization of vinyl acetate retarded by specific phenols elucidates the impact of molecular structure on physical properties and reactivity (Parnell et al., 1974).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are key to harnessing the compound's potential in applications ranging from catalysis to material science. The autocatalytic fragmentation of acetoacetates, for example, demonstrates innovative approaches to proliferating acid molecules for enhanced photosensitivity in photoresist materials (Arimitsu et al., 1998).
properties
IUPAC Name |
methyl 2-[4-(tert-butylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)14-20(16,17)11-7-5-10(6-8-11)19-9-12(15)18-4/h5-8,14H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABKSXAKKJDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(tert-butylsulfamoyl)phenoxy]acetate |
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